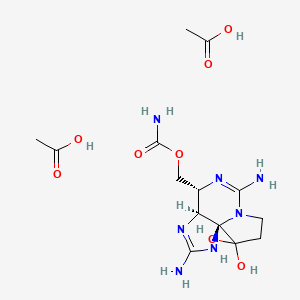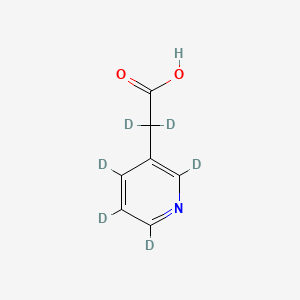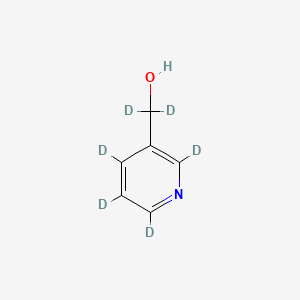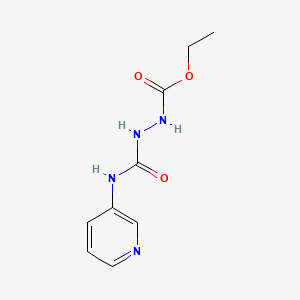
Saxitoxin diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxitoxin diacetate is a derivative of saxitoxin , a potent neurotoxin. It is commonly found in shellfish and is produced by dinoflagellate and cyanobacterial blooms in both seawater and freshwater environments . These blooms can lead to harmful algal events, affecting aquatic ecosystems and posing risks to human health.
科学的研究の応用
Toxin Research and Marine Biology : Saxitoxin is a potent marine neurotoxin targeting multiple receptors, including voltage-gated sodium, calcium, and potassium channels, and enzymes like neuronal nitric oxide synthase. Its binding to these channels and proteins in marine organisms like pufferfish has made it an important tool in marine biology and toxin research (Llewellyn, 2006).
Pharmaceutical Applications : Certain saxitoxin analogs, including saxitoxin diacetate, have shown potential in pharmaceuticals, for instance, as long-term anesthetics in treatments for conditions like chronic tension-type headaches and anal fissures (Wiese, D’Agostino, Mihali, Moffitt, & Neilan, 2010).
Neurobiology Research : Saxitoxin, due to its specific action on sodium channels in nerves and muscles, is used as a molecular probe in neurobiology. It helps in understanding nerve and muscle physiology and the mechanisms underlying action potentials (Evans, 1972).
Water Safety and Food Security : this compound is important for studying the detoxification of contaminated water supplies and shellfish, thus aiding in public health and food safety (Turnbull, Harwood, Boundy, Holland, Hallegraeff, Malhi, & Quilliam, 2020).
Analytical Methods : Advanced methods like Laser Tweezers Raman Spectroscopy utilize saxitoxin for the rapid detection of environmental pollutants, demonstrating its role in environmental monitoring and research (Huai, Gao, Miao, Yao, & Wang, 2013).
Genetic Studies : Discoveries of genes involved in saxitoxin production in marine dinoflagellates have opened avenues for molecular biology studies, particularly in understanding gene-environment interactions and biosynthesis mechanisms (Stüken, Orr, Kellmann, Murray, Neilan, & Jakobsen, 2011).
Immunology : Research on the effects of saxitoxin on immune cells like hemocytes in marine organisms like mussels suggests its impact on immunocompetence, potentially affecting the response to environmental toxins (Astuya, Carrera, Ulloa, Aballay, Núñez-Acuña, Hégaret, & Gallardo‐Escárate, 2015).
Toxin Detection and Monitoring : Quantitative PCR methods targeting saxitoxin genes in cyanobacteria have been developed for monitoring and assessing the potential toxicity of environmental water blooms, contributing to public health and environmental management (Al-Tebrineh, Mihali, Pomati, & Neilan, 2010).
作用機序
Saxitoxin-group toxins act as neurotoxins by blocking the sodium channels located in the axons of neuronal cells. This disruption prevents the normal flow of sodium ions, affecting nerve impulses and leading to paralysis. In cardiac cells, saxitoxin also interacts with potassium and calcium channels, potentially causing arrhythmias .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Saxitoxin diacetate involves the conversion of saxitoxin to its diacetate derivative through acetylation.", "Starting Materials": [ "Saxitoxin", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Add 1 g of saxitoxin to a round-bottom flask.", "Dissolve saxitoxin in 10 mL of pyridine.", "Add 5 mL of acetic anhydride to the flask.", "Stir the mixture at room temperature for 1 hour.", "Pour the reaction mixture into 100 mL of ice-cold water.", "Extract the product with 3x50 mL of methanol.", "Combine the methanol extracts and evaporate the solvent under reduced pressure.", "Recrystallize the crude product from methanol to obtain pure Saxitoxin diacetate." ] } | |
CAS番号 |
220355-66-8 |
分子式 |
C14H25N7O8 |
分子量 |
419.39 g/mol |
IUPAC名 |
acetic acid;(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |
InChI |
InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4) |
InChIキー |
ATZFJZKIYFVCKU-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |
正規SMILES |
CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |
同義語 |
Saxitoxin, Diacetate, Gonyaulax sp.; stx |
製品の起源 |
United States |
Q1: How reliable is the ELISA kit for detecting Saxitoxin diacetate in shellfish samples compared to the traditional mouse bioassay?
A: The research paper highlights that while the ELISA kit demonstrates high sensitivity to Saxitoxin (STX) and excellent recovery rates for this compound (STX-A) from clam meat [], it shows unpredictable cross-reactivity with gonyautoxins (GTXs). This cross-reactivity leads to an underestimation of toxicity in some naturally contaminated shellfish samples. Therefore, while the ELISA kit offers advantages in terms of sensitivity and ease of use, it cannot fully replace the mouse bioassay, which remains the gold standard for screening shellfish samples, particularly for regulatory purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

